molecular formula C18H17IN2O B595665 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1260842-73-6

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B595665
CAS RN: 1260842-73-6
M. Wt: 404.251
InChI Key: NPXOBJVNNRTPEE-UHFFFAOYSA-N
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Description

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death. Additionally, this compound can also inhibit angiogenesis, which is the formation of new blood vessels, and can result in the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in lab experiments include its potential anti-cancer properties and its ability to inhibit cancer cell growth. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. One of the directions is to further investigate the mechanism of action of this compound and to identify its cellular targets. Additionally, studies can be conducted to optimize the synthesis of this compound and to evaluate its efficacy in animal models. Furthermore, studies can be conducted to investigate the potential of this compound in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves the reaction of 6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with iodine in the presence of a catalyst. This reaction results in the formation of the target compound, which can be further purified using various techniques.

Scientific Research Applications

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has shown potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

3-iodo-1-(oxan-2-yl)-6-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O/c19-18-15-10-9-14(13-6-2-1-3-7-13)12-16(15)21(20-18)17-8-4-5-11-22-17/h1-3,6-7,9-10,12,17H,4-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOBJVNNRTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C4=CC=CC=C4)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733710
Record name 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260842-73-6
Record name 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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